3-Bromo-5-nitrophenol
Overview
Description
3-Bromo-5-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by bromine and nitro groups, respectively. This compound is known for its yellow solid form and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrophenol typically involves a multi-step process:
Nitration: The nitration of phenol to introduce the nitro group at the meta position.
Bromination: The bromination of the nitrophenol to introduce the bromine atom at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through controlled nitration and bromination reactions, often using sulfuric acid and sodium nitrite in ethanol as reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-bromo-5-aminophenol.
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
3-Bromo-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Bromo-5-nitrophenol
- 4-Bromo-2-nitrophenol
- 3-Nitrophenol
Comparison: 3-Bromo-5-nitrophenol is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and applications in various fields .
Properties
IUPAC Name |
3-bromo-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGLUHOAIZTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440759 | |
Record name | 3-bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-23-6 | |
Record name | 3-bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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